Rubomycin F
Overview
Description
Streptomyces peucetius. It is primarily used as an antineoplastic agent in the treatment of various cancers, including acute myeloid leukemia and acute lymphoblastic leukemia . The compound is characterized by its orange-red color and belongs to a group of antibiotics known for their cytostatic properties .
Scientific Research Applications
Rubomycin F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemistry of anthracyclines.
Biology: The compound is used to study the mechanisms of antibiotic resistance in bacteria.
Medicine: this compound is extensively used in chemotherapy for treating leukemia and other cancers.
Industry: It is used in the development of new drug delivery systems, such as polymeric microparticles and erythrocyte carriers
Mechanism of Action
Safety and Hazards
Rubomycin F, like other antibiotics, should be used judiciously to prevent the development of resistance . Side effects can include nausea, vomiting, diarrhea, stomach pain/cramping, and loss of appetite . Serious side effects can include signs of liver disease, unusual tiredness, muscle weakness, trouble speaking, blurred vision, drooping eyelids, hearing loss, severe dizziness, fainting, fast/irregular heartbeat .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubomycin F is typically obtained from cultures of Streptomyces peucetius and Streptomyces coeruleorubidus. The production process involves the cultivation of these bacteria in a suitable medium, followed by extraction and purification of the compound . The synthesis of rubomycin hydrazones, for example, involves the condensation of rubomycin hydrochloride with an appropriate hydrazide in methanol, with the reaction proceeding at a boil for 3 to 4 hours .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces species. The fermentation broth is then subjected to various extraction and purification steps to isolate the antibiotic. The process is optimized to maximize yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Rubomycin F undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the quinone moiety in the structure.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have altered pharmacological properties .
Comparison with Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but differing in its side effect profile.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure, leading to different pharmacokinetics.
Idarubicin: A synthetic analog of daunorubicin with enhanced efficacy and reduced cardiotoxicity.
Uniqueness: Rubomycin F is unique due to its specific structural features and its historical significance as one of the first anthracyclines discovered. Its use in combination therapies and its role in the development of new drug delivery systems further highlight its importance in medical research .
Properties
IUPAC Name |
ethyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO12/c1-5-41-29(38)31-16-9-19(42-12(2)24(16)33)43-18-11-30(39,13(3)32)10-15-21(18)28(37)23-22(26(15)35)25(34)14-7-6-8-17(40-4)20(14)27(23)36/h6-8,12,16,18-19,24,33,35,37,39H,5,9-11H2,1-4H3,(H,31,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPKVNDJETUUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932283 | |
Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-{[ethoxy(hydroxy)methylidene]amino}hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144285-59-6 | |
Record name | Rubomycin F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144285596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-{[ethoxy(hydroxy)methylidene]amino}hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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